molecular formula C16H20N6O4 B14144275 2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine CAS No. 714288-67-2

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14144275
CAS No.: 714288-67-2
M. Wt: 360.37 g/mol
InChI Key: RKGZOVUWXMJJPU-UHFFFAOYSA-N
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Description

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with ethoxyphenyl, morpholinyl, and nitro groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the ethoxyphenyl, morpholinyl, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxyphenyl and morpholinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidative deprotection, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-2-azetidinones: These compounds share the ethoxyphenyl group but differ in their core structure.

    Thiophene derivatives: These compounds have similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups and the resulting properties. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

714288-67-2

Molecular Formula

C16H20N6O4

Molecular Weight

360.37 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O4/c1-2-26-12-5-3-11(4-6-12)18-16-19-14(17)13(22(23)24)15(20-16)21-7-9-25-10-8-21/h3-6H,2,7-10H2,1H3,(H3,17,18,19,20)

InChI Key

RKGZOVUWXMJJPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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